molecular formula C10H9NO B1590998 7-methylisoquinolin-1(2H)-one CAS No. 26829-47-0

7-methylisoquinolin-1(2H)-one

Cat. No. B1590998
CAS RN: 26829-47-0
M. Wt: 159.18 g/mol
InChI Key: ZLTCEYHTNOZGIS-UHFFFAOYSA-N
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Description

7-methylisoquinolin-1(2H)-one, also known as MIQ, is a heterocyclic organic compound with a chemical formula of C10H9NO. It is a derivative of isoquinoline and has been found to have various biological activities. MIQ has been a topic of interest in the pharmaceutical industry due to its potential use as a drug candidate.

Scientific Research Applications

Synthesis and Chemical Applications

  • A novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline was achieved using a new method for the introduction of a methyl group at C1 of isoquinolines. This highlights the compound's role in the synthesis of complex natural products and drug development (Melzer, Felber, & Bracher, 2018).

Anticancer Research

  • 1-Aminoisoquinolines, a derivative of isoquinolin-1(2H)-ones, are being explored for their potential as anticancer compounds. This underscores the compound's significance in developing new anticancer drugs (Konovalenko et al., 2020).
  • A study on novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, related to 7-methylisoquinolin-1(2H)-one, showed potential anticancer activity, indicating its usefulness in cancer research (Kubica et al., 2018).

Industrial and Material Science Applications

  • 1-Methylisoquinoline, a related compound, was used as a corrosion inhibitor for mild steel, suggesting applications in materials science and engineering (Al-Uqaily, 2015).

Novel Synthetic Processes

  • The compound's reactivity was studied for synthesizing benzo[a]-quinolizine derivatives, demonstrating its versatility in organic synthesis (Abdallah et al., 2002).

Biological and Pharmacological Research

  • 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, a compound structurally related to this compound, showed promising anticancer properties in vitro and in vivo, highlighting its potential in drug discovery (Cui et al., 2017).

Additional Studies

  • Various other studies have been conducted on related compounds, focusing on their synthesis, biological activity, and potential applications in diverse fields like pharmacokinetics, antimicrobial activity, and neuroprotection (Various Authors, 2011-2020).

properties

IUPAC Name

7-methyl-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-8-4-5-11-10(12)9(8)6-7/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLTCEYHTNOZGIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576962
Record name 7-Methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

26829-47-0
Record name 7-Methylisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Iodine (0.63 g, 2.51 mmol) is added to a solution of 1-(2-isocyanato-vinyl)-4-methyl-benzene (ca. 20 g, 125.6 mmol) in o-dichlorobenzene (125 mL), then is heated to reflux (180° C.) overnight. The mixture is cooled to room temperature then concentrated to dryness. The residue is purified by column chromatography eluting with 40% EtOAc/hexanes. The product (6.23 g, 39.1 mmol) is obtained as a tan solid.
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
1-(2-isocyanato-vinyl)-4-methyl-benzene
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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